3-Chloropropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone
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Overview
Description
3-Chloropropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is an organic compound that features a thienyl ketone moiety linked to a dioxolane ring via a chloropropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by acetalization of aldehydes or ketalization of ketones with ethylene glycol.
Introduction of the Chloropropyl Group: The chloropropyl group can be introduced through the reaction of 3-chloropropanol with an appropriate base and subsequent substitution reactions.
Coupling with Thienyl Ketone: The final step involves coupling the chloropropyl dioxolane with a thienyl ketone under suitable conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Chloropropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups onto the chloropropyl chain .
Scientific Research Applications
3-Chloropropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloropropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and function. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloropropyl)-1,3-dioxolane: A related compound with similar structural features but lacking the thienyl ketone moiety.
4-Chlorobutyraldehyde ethylene acetal: Another compound with a chloropropyl group and a dioxolane ring.
2-(2-Bromoethyl)-1,3-dioxolane: Similar in structure but with a bromoethyl group instead of a chloropropyl group.
Uniqueness
3-Chloropropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is unique due to the presence of both the thienyl ketone and dioxolane moieties, which confer distinct chemical and physical properties. This combination allows for a wide range of applications and reactivity that is not observed in the similar compounds listed above .
Properties
IUPAC Name |
4-chloro-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3S/c12-5-1-2-8(13)9-3-4-10(16-9)11-14-6-7-15-11/h3-4,11H,1-2,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDPUPYCOZJPSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)CCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641893 |
Source
|
Record name | 4-Chloro-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898772-44-6 |
Source
|
Record name | 4-Chloro-1-[5-(1,3-dioxolan-2-yl)-2-thienyl]-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898772-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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